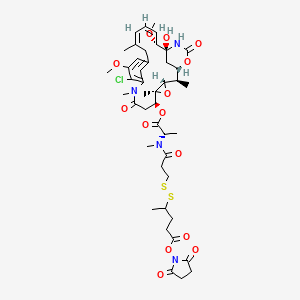

SPP-DM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H59ClN4O14S2 |

|---|---|

Molecular Weight |

967.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |

InChI |

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)/b12-10-,24-11-/t25?,26-,27+,31+,32-,33+,40+,43+,44+/m1/s1 |

InChI Key |

ZMOVORWFEGTIJA-AVPRGJHPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

The SPP Linker in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker, a cleavable disulfide linker utilized in the development of antibody-drug conjugates (ADCs). This document details its core structure, mechanism of action, and provides detailed experimental protocols for its application in ADC synthesis and characterization.

Core Structure and Chemical Properties of the SPP Linker

The SPP linker, chemically known as N-succinimidyl 4-(2-pyridyldithio)pentanoate, is a heterobifunctional crosslinker designed for the conjugation of antibodies to thiol-containing cytotoxic payloads. Its structure is characterized by two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group.

| Property | Value | Reference |

| Full Chemical Name | N-succinimidyl 4-(2-pyridyldithio)pentanoate | [1] |

| Molecular Formula | C14H16N2O4S2 | [1] |

| Molecular Weight | 340.4 g/mol | [1] |

The NHS ester provides a reactive site for covalent attachment to primary amines, such as the ε-amino group of lysine residues on the surface of monoclonal antibodies. The pyridyldithio group is reactive towards sulfhydryl (thiol) groups, enabling conjugation with cytotoxic drugs that have been modified to contain a free thiol. The disulfide bond within the pyridyldithiol moiety is the cleavable component of the linker, susceptible to reduction in the intracellular environment.

Mechanism of Action and Payload Release

The SPP linker facilitates the targeted delivery of cytotoxic drugs to cancer cells. The mechanism of action follows a multi-step process:

-

Circulation and Targeting: The ADC, with the drug conjugated via the SPP linker, circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

-

Payload Release: Within the reducing environment of the cell, particularly the cytoplasm which has a high concentration of glutathione, the disulfide bond in the SPP linker is cleaved. This cleavage releases the cytotoxic payload in its active form.

-

Cytotoxicity: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, leading to apoptosis of the cancer cell.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and characterization of ADCs using the SPP linker.

Two-Step Conjugation of a Thiol-Containing Drug to an Antibody

This protocol outlines the sequential reaction of the SPP linker with an antibody, followed by conjugation of a thiol-containing cytotoxic drug.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.5)

-

SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

-

Thiol-containing cytotoxic drug (e.g., a derivative of maytansine like DM1)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification columns (e.g., Sephadex G25 desalting column)

-

Diafiltration/ultrafiltration system

Step 1: Modification of the Antibody with the SPP Linker

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Linker Preparation: Dissolve the SPP linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use.

-

Reaction: Add a 5- to 10-fold molar excess of the SPP linker solution to the antibody solution with gentle mixing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

Purification: Remove the excess, unreacted SPP linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G25 column) or through diafiltration against the reaction buffer. The resulting product is the SPP-modified antibody (mAb-SPP).

Step 2: Conjugation of the Thiol-Containing Drug to the Modified Antibody

-

Drug Preparation: Dissolve the thiol-containing cytotoxic drug in DMF or DMSO to a stock concentration of 10-20 mM.

-

Reaction: Add a 1.5- to 3-fold molar excess of the drug solution (relative to the number of pyridyldithio groups on the mAb-SPP) to the purified mAb-SPP solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting ADC from unreacted drug and other small molecules using size-exclusion chromatography or diafiltration. The final buffer should be a formulation buffer suitable for ADC stability (e.g., PBS or a histidine-based buffer).

Characterization of the SPP-Linked ADC

3.2.1. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.

-

UV/Vis Spectroscopy: This method relies on the different absorbance spectra of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC solution at two wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), the concentrations of the protein and the drug can be determined, and the DAR can be calculated.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a distribution of species with different numbers of conjugated drugs. This allows for the calculation of the average DAR and an assessment of the heterogeneity of the ADC preparation. For lysine-linked conjugates, the different drug-loaded species can be observed, and their relative abundances can be used to calculate the average DAR.

3.2.2. Analysis of Purity and Aggregation

-

Size-Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is a valuable tool for quantifying the amount of high molecular weight species (aggregates) and low molecular weight impurities (e.g., free drug) in the final ADC product.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of a typically hydrophobic drug to an antibody increases its overall hydrophobicity, HIC can be used to separate ADC species with different DARs. This provides a detailed profile of the drug load distribution.

3.2.3. In Vitro Plasma Stability

This assay assesses the stability of the linker in plasma, measuring the rate of premature drug release.

-

Incubation: Incubate the ADC at a known concentration (e.g., 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

-

Sample Processing: At each time point, precipitate the plasma proteins using an organic solvent like acetonitrile.

-

Analysis: Analyze the supernatant for the presence of the released free drug using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Quantify the amount of released drug at each time point and express it as a percentage of the total conjugated drug at time zero. This allows for the determination of the linker's half-life in plasma.

3.2.4. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

-

Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug for a specified duration (e.g., 72-96 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis: Plot the cell viability against the logarithm of the concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.

Quantitative Data and Performance

Published studies have provided some insights into the performance of ADCs utilizing the SPP linker.

| Parameter | Observation | Reference |

| Pharmacokinetics | ADCs with the SPP linker, such as anti-CD22-SPP-DM1 and anti-HER2-SPP-DM1, have been shown to have faster plasma clearance compared to ADCs with a non-cleavable MCC linker. | |

| In Vivo Efficacy | In a study comparing trastuzumab-SPP-DM1 and trastuzumab-MCC-DM1, the non-cleavable MCC-linked ADC outperformed the SPP-linked ADC in in vivo models. | [2] |

| Drug-to-Antibody Ratio (DAR) | For a lysine-linked ADC (huN901-SPP-DM1), mass spectrometry analysis showed a distribution of drug-loaded species from 0 to 6 drugs per antibody. |

It is important to note that the performance of an ADC is highly dependent on the specific antibody, payload, and the target antigen, in addition to the linker.

Conclusion

The SPP linker is a valuable tool in the development of cleavable ADCs. Its disulfide bond allows for targeted release of the cytotoxic payload within the reducing environment of cancer cells. A thorough understanding of its structure, mechanism of action, and the appropriate experimental protocols for conjugation and characterization is crucial for the successful development of effective and safe ADC therapeutics. While it may exhibit faster clearance compared to some non-cleavable linkers, its efficacy is ultimately determined by the interplay of all components of the ADC and the specific biological context.

References

SPP-DM1 payload release mechanism in lysosomes

An In-depth Technical Guide to the Lysosomal Release Mechanism of SPP-DM1 Payloads

Introduction

Antibody-drug conjugates (ADCs) represent a highly targeted class of cancer therapeutics designed to deliver potent cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC's efficacy is critically dependent on its three components: a monoclonal antibody for antigen-specific targeting, a highly potent cytotoxic payload, and a chemical linker that connects the two.[3] The linker is a crucial element, engineered to remain stable in circulation but to release the payload upon internalization into the target cell.[1]

This guide focuses on the lysosomal release mechanism of ADCs utilizing the N-succinimidyl 4-(2'-pyridyldithio) pentanoate (SPP) linker to conjugate the maytansinoid payload, DM1. DM1 is a potent anti-microtubule agent that induces mitotic arrest and cell death at subnanomolar concentrations.[3] The SPP linker is a disulfide-containing linker, and its cleavage mechanism is distinct from non-cleavable linkers, which has significant implications for ADC design and efficacy.[4][5]

The canonical pathway for ADC-mediated cell killing involves several steps: binding to a cell surface antigen, internalization via receptor-mediated endocytosis, trafficking through endosomal compartments to the lysosome, and subsequent release of the cytotoxic payload.[6][7] Within the harsh environment of the lysosome, the ADC is processed to liberate the active drug, which can then exert its cytotoxic effect.

The this compound Release Pathway in Lysosomes

The release of DM1 from an SPP-linked ADC is a multi-step process that relies on the unique biochemical environment of the lysosome. Unlike non-cleavable linkers that require the complete proteolytic degradation of the antibody to release a payload-linker-amino acid complex, disulfide linkers like SPP are designed to be cleaved by intracellular reducing agents.[4][8]

-

Antigen Binding and Internalization : The ADC first binds to its target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane to form an endosome.[7]

-

Endosomal Trafficking : The endosome containing the ADC matures and traffics through the cytoplasm, eventually fusing with a lysosome.[6]

-

Lysosomal Processing : The lysosome contains a host of hydrolytic enzymes (proteases) and maintains an acidic pH.[9] Here, the antibody component of the ADC undergoes proteolysis. Concurrently, the high concentration of reducing agents like glutathione within the intracellular environment, including the lysosome, reduces the disulfide bond of the SPP linker.[4]

-

Payload Release and Action : This disulfide cleavage liberates the thiol-containing DM1 payload.[10] The released DM1 can then traverse the lysosomal membrane to enter the cytoplasm, bind to tubulin, inhibit microtubule polymerization, and induce G2/M phase cell cycle arrest and apoptosis.[6][8]

The efficiency of this release is critical. In some cancer cells that exhibit inefficient lysosomal processing, disulfide-linked ADCs can be more effective than those with non-cleavable linkers. This is because the payload can be released via disulfide reduction even if antibody proteolysis is delayed or incomplete, providing an alternative activation pathway.[4]

Caption: General workflow of this compound ADC from binding to cytotoxic effect.

Quantitative Data Summary

The choice of linker can significantly impact the potency of an ADC, particularly in cell lines with varying rates of lysosomal processing. The following table summarizes comparative cytotoxicity data for disulfide-linked (reducible) versus thioether-linked (non-reducible) ADCs targeting the epidermal growth factor receptor (EGFR).

| Cell Line | EGFR Expression | Linker Type | ADC | IC50 (nM) | Fold Difference | Reference |

| MDA-MB-468 | High | Disulfide (Reducible) | anti-EGFR-DMx | 0.07 | ~1x | [4] |

| Thioether (Non-reducible) | anti-EGFR-DMx | 0.07 | [4] | |||

| A431 | High | Disulfide (Reducible) | anti-EGFR-DMx | 0.2 | 15x more potent | [4] |

| Thioether (Non-reducible) | anti-EGFR-DMx | 3.0 | [4] |

Table 1: Comparative in vitro cytotoxicity of ADCs with different linkers. The data highlights that against the A431 cell line, which shows delayed lysosomal trafficking, the reducible disulfide-linked conjugate was 15-fold more potent than the non-reducible thioether-linked conjugate.[4]

Experimental Protocols

Protocol 1: ADC Catabolism and Payload Release Assay

This protocol is designed to quantify the release of payload from an ADC after internalization by target cells. It is adapted from methodologies described in studies of ADC processing.[2][11]

Objective: To measure the amount of released DM1 and its metabolites from this compound ADCs in cancer cells over time.

Materials:

-

Target cancer cell line (e.g., A431, SK-BR-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound ADC

-

Unconjugated antibody (for specificity control)

-

Bafilomycin A1 (lysosomal inhibitor)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

6-well tissue culture plates

-

LC-MS/MS system

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve approximately 70% confluency on the day of the experiment.[11]

-

Control for Lysosomal Inhibition (Optional): To confirm lysosomal involvement, pre-treat a subset of wells with a lysosomal inhibitor like bafilomycin A1 (e.g., 5 nM final concentration) for 2 hours prior to ADC exposure.[11]

-

ADC Incubation:

-

Prepare media containing a saturating concentration of the this compound ADC (e.g., 2 µg/mL).[11]

-

For a specificity control, prepare another solution containing the ADC plus a 100-fold molar excess of unconjugated antibody.[11]

-

Remove the old medium from the cells, wash once with fresh medium, and add the ADC-containing medium.

-

Incubate the cells at 37°C for 30 minutes (pulse).[11]

-

-

Wash and Chase: After the 30-minute pulse, remove the ADC-containing medium and wash the cells three times with fresh, pre-warmed medium to remove any unbound ADC.[11]

-

Processing Time: Add 2 mL of fresh medium to each well and incubate at 37°C for the desired time points (e.g., 4 hours and 24 hours) to allow for ADC processing and payload release.[11]

-

Sample Harvesting:

-

At each time point, carefully collect the culture medium from each well into a labeled tube. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube.

-

Wash the adherent cells in the well with ice-cold PBS.

-

Lyse the cells directly in the well using an appropriate volume of cell lysis buffer. Scrape the cells and collect the lysate.

-

-

Sample Preparation and Analysis:

-

Prepare the cell lysates and media supernatants for analysis. This may involve protein precipitation and/or solid-phase extraction to isolate the payload and its metabolites.

-

Quantify the concentration of released DM1 and its catabolites (e.g., lysine-SPP-DM1, DM1-thiol) using a validated LC-MS/MS method.[2][12]

-

Caption: Experimental workflow for ADC catabolism and payload release analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxicity of the ADC against a target cell line.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the this compound ADC.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound ADC

-

96-well tissue culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in culture medium. Remove the medium from the cells and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates at 37°C for a period relevant to the drug's mechanism of action (e.g., 4-5 days).[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells.

-

Plot the percentage of viability against the logarithm of the ADC concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response).

-

Conclusion

The lysosomal release of the DM1 payload from an SPP-linked ADC is a sophisticated process that leverages the unique intracellular environment of the target cancer cell. The disulfide-based cleavage mechanism offers potential advantages over non-cleavable linkers, especially in tumors with inefficient lysosomal proteolysis.[4] A thorough understanding of this mechanism, supported by robust experimental validation, is essential for the rational design and optimization of next-generation ADCs. The protocols and data presented in this guide provide a framework for researchers to investigate and characterize the critical steps of ADC activation, ultimately contributing to the development of more effective and safer cancer therapies.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Critical Role of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicity. This technical guide provides an in-depth exploration of the core principles of cleavable linker technology, offering a comparative analysis of different linker types, detailed experimental protocols, and a review of their impact on ADC performance.

Introduction to Cleavable Linkers in ADCs

The success of an ADC is contingent on the precise delivery of its cytotoxic payload to tumor cells. The linker's role is to ensure the payload remains securely attached to the antibody during circulation and is efficiently released at the target site.[1] Cleavable linkers achieve this by exploiting the physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[2][3] The primary mechanisms for cleavage include enzymatic degradation, pH sensitivity, and reduction in the presence of high glutathione concentrations.[2][4]

The choice of a cleavable linker has a profound impact on the therapeutic index of an ADC. Premature payload release can lead to systemic toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy.[1][3] Furthermore, the properties of the released payload, particularly its ability to permeate cell membranes, can lead to a "bystander effect," where the payload kills neighboring antigen-negative tumor cells, thereby enhancing the overall anti-tumor activity.[2][5]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three main classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, such as cathepsins, that are highly expressed in the lysosomes of tumor cells.[2][4]

-

Valine-Citrulline (Val-Cit) Linkers: This is one of the most widely used cleavable linkers. The dipeptide sequence is specifically recognized and cleaved by cathepsin B, releasing the payload inside the target cell.[2][6] A self-immolative p-aminobenzyl carbamate (PABC) spacer is often incorporated to ensure the efficient release of the unmodified payload.[7]

-

Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, this dipeptide is also a substrate for cathepsin B and has been developed to offer improved stability in mouse plasma compared to Val-Cit linkers.[2]

-

Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is particularly sensitive to cleavage by cathepsin L, which is also overexpressed in various tumors.[8]

pH-Sensitive Linkers

These linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4][8]

-

Hydrazone Linkers: Hydrazone bonds are relatively stable at neutral pH but are readily hydrolyzed in the acidic environment of endosomes and lysosomes, leading to payload release.[2][9] However, they can sometimes exhibit instability in circulation.[9][10]

-

Silyl Ether-Based Linkers: Newer developments in acid-cleavable technology include silyl ether-based linkers, which have shown improved stability in human plasma compared to traditional hydrazone linkers.[10]

Glutathione-Sensitive Linkers

These linkers are designed to be cleaved in the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione (GSH) than the bloodstream.[2][4]

-

Disulfide Linkers: Disulfide bonds are readily reduced by intracellular GSH, leading to the release of the payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[2]

Quantitative Comparison of Cleavable Linker Performance

The selection of an optimal cleavable linker requires a thorough evaluation of its performance characteristics. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[2][9] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[2][9] |

| Valine-Alanine (Val-Ala) | Stable[2] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2] | |

| pH-Sensitive | Hydrazone | ~2 days[2][9] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[2][9] |

| Silyl Ether-based | > 7 days[10] | Greatly improved stability in human plasma compared to traditional hydrazone linkers.[10] | |

| Glutathione-Sensitive | Disulfide | Variable[2] | Stability can be modulated by steric hindrance around the disulfide bond.[2] |

| Other Enzyme-Sensitive | β-Glucuronide | Highly Stable[2] | Shows greater stability and efficacy in vivo compared to some peptide linkers.[2] |

| Sulfatase-cleavable | High (over 7 days in mouse plasma)[10] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[10] |

Table 2: In Vitro Potency of ADCs with Different Cleavable Linkers

| Linker Type | Linker Example | Payload | Target/Cell Line | IC50 | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 pmol/L[10] | Potent in vitro activity. |

| Valine-Alanine (Val-Ala) | MMAE | HER2+ | 92 pmol/L[10] | Potent, with slight variations compared to other linkers. | |

| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[2] |

| Other Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 pmol/L[10] | Demonstrated higher in vitro potency compared to a Val-Cit ADC.[10] |

| Sulfatase-cleavable | MMAE | HER2+ | 61 pmol/L[10] | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[10] |

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Experimental Protocols for Evaluating Cleavable Linkers

A robust preclinical evaluation of ADCs with cleavable linkers involves a series of well-defined in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[1][4][11]

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.[5][6][12]

-

Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification. Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).

-

Cell Seeding: Seed the co-culture mixture in a 96-well plate.

-

ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.

-

Viability Assessment:

-

For antigen-positive cells, use a standard cell viability assay (e.g., MTT).

-

For antigen-negative cells, quantify the number of viable fluorescent cells using imaging or flow cytometry.

-

-

Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Cathepsin B Cleavage Assay

Objective: To confirm the cleavage of a protease-sensitive linker by its target enzyme.[6][13][14][15]

Methodology: [6][13][14][15][16]

-

Reagent Preparation:

-

Assay Buffer: 25 mM MES, pH 5.0.

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh).

-

Recombinant Human Cathepsin B Solution: Reconstitute in Activation Buffer to a stock concentration of 10 µg/mL.

-

ADC Sample: Prepare the ADC at a final concentration of 1 µmol/L in Assay Buffer.

-

-

Cathepsin B Activation: Incubate the recombinant Cathepsin B stock solution at room temperature for 15 minutes.

-

Cleavage Reaction:

-

In a 96-well plate, add 50 µL of the activated recombinant Cathepsin B solution.

-

Add 50 µL of the ADC sample to initiate the reaction.

-

Incubate at 37°C for a time course (e.g., 0, 1, 2, 4, 8 hours).

-

-

Sample Analysis: At each time point, stop the reaction (e.g., by adding a protease inhibitor or by rapid freezing). Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Plasma Stability Assay (LC-MS/MS-Based)

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.[3][17][18][19][20]

Methodology: [3][17][18][19][20]

-

Incubation: Incubate the ADC in human plasma at 37°C for a time course (e.g., 0, 24, 48, 72, 96 hours).

-

Sample Preparation:

-

To measure intact ADC: At each time point, capture the ADC from the plasma using protein A/G beads. Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

-

To measure released payload: At each time point, precipitate the proteins from the plasma using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

-

-

LC-MS/MS Analysis: Quantify the amount of free payload in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.

Visualizing Key Processes in ADC Action and Development

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in ADC research.

Signaling Pathway: Intracellular Trafficking and Payload Release of an ADC

Caption: Intracellular trafficking and payload release of an ADC.

Experimental Workflow: In Vitro Bystander Effect Assay

Caption: Workflow for the in vitro bystander effect assay.

Logical Relationship: ADC Development and Linker Selection

Caption: Logical flow of ADC development with a focus on linker selection.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and release of highly potent cytotoxic agents. The choice of linker technology—be it protease-sensitive, pH-sensitive, or glutathione-sensitive—profoundly influences the stability, efficacy, and safety profile of the resulting ADC. A comprehensive understanding of the different linker types, their mechanisms of action, and the experimental methodologies for their evaluation is crucial for the successful development of next-generation ADCs. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and effective cleavable linker strategies for the treatment of cancer.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iphasebiosci.com [iphasebiosci.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. agilent.com [agilent.com]

- 13. benchchem.com [benchchem.com]

- 14. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Bystander Effect of SPP-DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bystander effect of antibody-drug conjugates (ADCs) utilizing the SPP-DM1 linker-payload system. It is designed to offer a comprehensive understanding of the underlying mechanisms, experimental validation, and key data associated with this phenomenon, crucial for the development of next-generation cancer therapeutics.

Introduction to the Bystander Effect in ADCs

Antibody-drug conjugates are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells.[1] The bystander effect is a crucial mechanism of action for some ADCs, whereby the cytotoxic payload, upon release from the target antigen-positive cell, can diffuse into and kill adjacent antigen-negative tumor cells.[2][3] This is particularly important in the context of heterogeneous tumors, where not all cancer cells express the target antigen. The efficacy of the bystander effect is largely dictated by the properties of the linker and the payload.

The this compound System: A Cleavable Linker Approach

The this compound system consists of the cytotoxic maytansinoid payload, DM1, conjugated to a monoclonal antibody via the SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker.

The SPP Linker: Enabling Payload Release

The SPP linker is a cleavable linker that contains a disulfide bond.[4] This disulfide bond is relatively stable in the systemic circulation. However, upon internalization of the ADC into the target cell, the high intracellular concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond.[5] This cleavage releases the DM1 payload from the antibody.

The DM1 Payload: A Potent Microtubule Inhibitor

DM1 is a derivative of maytansine that potently inhibits cell division by targeting microtubules.[6] It binds to tubulin, the protein subunit of microtubules, and disrupts microtubule dynamics. This leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]

The Mechanism of the this compound Bystander Effect

The bystander effect of this compound is a direct consequence of its cleavable linker. Unlike ADCs with non-cleavable linkers, such as T-DM1 (Trastuzumab emtansine) which utilizes the SMCC linker and releases a charged, membrane-impermeable metabolite (lysine-MCC-DM1), the cleavage of the SPP linker releases a less polar and more membrane-permeable form of the DM1 payload.[1][7] This allows the released DM1 to diffuse across the cell membrane of the target cell and into the cytoplasm of neighboring antigen-negative cells, where it can then exert its cytotoxic effects.

Quantitative Analysis of the Bystander Effect

Table 1: Representative Data from an In Vitro Co-culture Bystander Assay

| Co-culture Ratio (Antigen-Positive : Antigen-Negative) | ADC Treatment | Viability of Antigen-Positive Cells (%) | Viability of Antigen-Negative Cells (%) |

| 1:1 | Control (untreated) | 100 | 100 |

| 1:1 | This compound (1 nM) | 15 | 45 |

| 1:1 | SMCC-DM1 (1 nM) | 15 | 95 |

| 1:3 | Control (untreated) | 100 | 100 |

| 1:3 | This compound (1 nM) | 12 | 65 |

| 1:3 | SMCC-DM1 (1 nM) | 13 | 98 |

| 3:1 | Control (untreated) | 100 | 100 |

| 3:1 | This compound (1 nM) | 10 | 25 |

| 3:1 | SMCC-DM1 (1 nM) | 11 | 96 |

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

In Vitro Co-culture Bystander Assay

This assay is a fundamental method to evaluate the bystander killing effect of an ADC.[8]

Objective: To quantify the cytotoxicity of an this compound conjugate on antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

-

Antigen-positive cancer cell line (e.g., SKBR3 for HER2-targeted ADC)

-

Antigen-negative cancer cell line, engineered to express a fluorescent protein (e.g., MCF7-GFP) for easy identification.[8]

-

Cell culture medium and supplements

-

This compound ADC

-

Control ADC with a non-cleavable linker (e.g., SMCC-DM1)

-

Isotype control ADC

-

96-well plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number per well constant.[8] Include monocultures of both cell lines as controls.

-

ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with serial dilutions of the this compound ADC. Include wells treated with the non-cleavable linker ADC, an isotype control ADC, and untreated controls. The chosen concentrations should be cytotoxic to the antigen-positive cells but have minimal direct effect on the antigen-negative monoculture.[8]

-

Incubation: Incubate the plates for a period of 72-120 hours.

-

Data Acquisition:

-

Fluorescence Microscopy: Capture images of the wells. The viability of the antigen-negative cells (e.g., MCF7-GFP) can be determined by counting the number of fluorescent cells.

-

Flow Cytometry: Harvest the cells and analyze by flow cytometry to distinguish and quantify the viable populations of antigen-positive and antigen-negative cells based on the fluorescent protein expression.

-

-

Data Analysis: Calculate the percentage of viable antigen-negative cells in the ADC-treated co-cultures relative to the untreated co-culture controls. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the this compound ADC is indicative of a bystander effect.

Signaling Pathways and Visualizations

This compound Bystander Effect Workflow

The following diagram illustrates the key steps involved in the bystander effect of an this compound ADC.

Caption: Workflow of the this compound bystander effect.

DM1 Mechanism of Action Signaling Pathway

Once inside a cell, either a target or a bystander cell, DM1 disrupts microtubule function, leading to cell death.

Caption: Signaling pathway of DM1-induced apoptosis.

Experimental Workflow for Bystander Effect Assay

The following diagram outlines the logical flow of the in vitro co-culture bystander effect assay.

Caption: Experimental workflow for the in vitro bystander assay.

Conclusion

The this compound linker-payload system, by virtue of its cleavable disulfide linker, is designed to elicit a bystander effect. This capability allows for the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, a crucial advantage in treating heterogeneous solid tumors. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for the continued research and development of ADCs with optimized bystander activity. Further quantitative studies on specific this compound conjugates will be invaluable in fully elucidating their therapeutic potential.

References

- 1. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

Navigating the ADC Frontier: A Technical Guide to Target Antigen Identification and Validation for SPP-DM1-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in precision oncology. Among the various cytotoxic payloads, the maytansinoid derivative DM1 has demonstrated significant therapeutic potential. When coupled with a linker, such as the cleavable disulfide-containing SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate), it forms the SPP-DM1 agent-linker conjugate, a powerful system for targeted drug delivery. However, the efficacy of an this compound-based ADC is fundamentally reliant on the selection of an appropriate target antigen.

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the identification and validation of target antigens for ADCs utilizing the this compound payload system.

The this compound System: A Primer

This compound is not a standalone therapeutic; it is a component of an ADC, comprising:

-

DM1: A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5]

-

SPP Linker: A linker containing a disulfide bond, designed to be stable in circulation but readily cleaved in the reducing environment of the tumor cell, releasing the active DM1 payload.

The target specificity of an this compound-based ADC is conferred by the monoclonal antibody (mAb) to which it is conjugated. Therefore, the "target antigen" is the molecule on the surface of cancer cells that the mAb component of the ADC recognizes and binds to.

Workflow for Target Antigen Identification and Validation

The successful development of an this compound ADC hinges on a rigorous and systematic process of target antigen identification and validation. This process can be broadly categorized into two main stages: Target Identification and Target Validation.

Caption: High-level workflow for ADC target antigen identification and validation.

Stage 1: Target Antigen Identification

The initial phase focuses on identifying candidate antigens that are highly expressed on tumor cells and minimally expressed on healthy tissues.

Key Methodologies:

-

Bioinformatics and Data Mining: Leverage public and proprietary databases (e.g., The Cancer Genome Atlas, Gene Expression Omnibus) to identify genes/proteins that are overexpressed in specific cancer types.

-

High-Throughput Screening: Employ techniques like phage display or yeast surface display to screen antibody libraries against tumor cells to identify novel binding partners.

-

Literature Review and Disease Biology: Conduct a thorough review of scientific literature to identify established or emerging cancer-associated antigens and understand their biological role in the disease.

Stage 2: Target Antigen Validation

Once a list of candidate antigens is generated, a multi-faceted validation process is crucial to select the most promising targets for this compound-based ADC development.

Experimental Protocols:

1. Expression Profiling:

-

Objective: To quantify the expression levels of the target antigen in tumor tissues versus a comprehensive panel of normal tissues.

-

Methodologies:

-

Immunohistochemistry (IHC): Utilizes antibodies to visualize antigen expression and localization in formalin-fixed, paraffin-embedded tissue sections.

-

Quantitative Real-Time PCR (qRT-PCR): Measures mRNA expression levels of the target gene.

-

Flow Cytometry: Quantifies cell surface expression of the antigen on live cells.

-

| Technique | Sample Type | Data Output | Key Considerations |

| IHC | FFPE Tissues | H-score, % Positive Cells | Antibody specificity, standardized scoring |

| qRT-PCR | Fresh/Frozen Tissues, RNA | Relative mRNA levels | RNA quality, appropriate reference genes |

| Flow Cytometry | Cell Suspensions | Mean Fluorescence Intensity (MFI) | Antibody conjugation, cell viability |

2. Internalization Assays:

-

Objective: To confirm that the binding of the antibody to the target antigen leads to the internalization of the antibody-antigen complex. This is a critical step for the intracellular release of DM1.

-

Methodology: pH-Sensitive Dye Assay

-

Label the candidate monoclonal antibody with a pH-sensitive dye (e.g., pHrodo™ Red).

-

Incubate the labeled antibody with target-expressing cells.

-

Monitor the increase in fluorescence over time using a plate reader or flow cytometer. An increase in fluorescence indicates that the antibody has been internalized into the acidic environment of endosomes and lysosomes.

-

Caption: Workflow for a pH-sensitive dye-based internalization assay.

3. In Vitro Cytotoxicity Assays:

-

Objective: To demonstrate the target-specific killing of cancer cells by the this compound ADC.

-

Methodology: Cell Viability Assay

-

Synthesize the this compound ADC by conjugating the this compound linker-payload to the candidate antibody.

-

Culture target-positive and target-negative cancer cell lines.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free DM1.

-

After a defined incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each condition.

-

| Cell Line | Target Expression | Treatment | Expected IC50 (nM) |

| Cancer Line A | High | Anti-Target-SPP-DM1 | Low (e.g., <10) |

| Cancer Line A | High | Non-targeting-SPP-DM1 | High (e.g., >1000) |

| Cancer Line B | Negative | Anti-Target-SPP-DM1 | High (e.g., >1000) |

4. In Vivo Efficacy Studies:

-

Objective: To evaluate the anti-tumor activity of the this compound ADC in a living organism.

-

Methodology: Xenograft Mouse Model

-

Implant human tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, anti-target ADC).

-

Administer the treatments intravenously at a predetermined dose and schedule.

-

Monitor tumor volume and body weight over time.

-

At the end of the study, tumors can be excised for further analysis (e.g., IHC for apoptosis markers).

-

Caption: Workflow for an in vivo xenograft efficacy study.

Signaling Pathway Considerations

While the primary mechanism of action of DM1 is the disruption of microtubule dynamics, leading to mitotic catastrophe, the choice of target antigen can have implications for modulating specific signaling pathways. For instance, targeting a receptor tyrosine kinase (RTK) with an this compound ADC could not only deliver the cytotoxic payload but also inhibit the downstream signaling cascade initiated by that receptor, potentially leading to a synergistic anti-tumor effect.

Caption: Dual mechanism of action of an ADC targeting a signaling receptor.

Conclusion

The identification and validation of a suitable target antigen are paramount to the successful development of an effective and safe this compound-based ADC. A systematic and rigorous approach, incorporating bioinformatics, in vitro, and in vivo methodologies, is essential to de-risk the development process and increase the probability of clinical success. The framework provided in this guide offers a robust starting point for researchers and drug developers embarking on the journey of creating next-generation targeted cancer therapies.

References

An In-depth Technical Guide to Early-Stage Research on Novel SPP-DM1 Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research on novel antibody-drug conjugates (ADCs) utilizing the cleavable linker, SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate), and the potent microtubule-disrupting agent, DM1. This document details the synthesis, mechanism of action, and preclinical evaluation of SPP-DM1 conjugates, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of targeted cancer therapy.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various this compound conjugates from preclinical studies.

Table 1: In Vitro Cytotoxicity of Trastuzumab-SPP-DM1 (T-SPP-DM1) in HER2-Positive Breast Cancer Cell Lines

| Cell Line | T-SPP-DM1 IC50 (ng/mL) | T-DM1 (SMCC linker) IC50 (ng/mL) | Reference |

| BT-474 | 1.8 | 1.1 | [1] |

| SK-BR-3 | 30.0 | 6.0 | [1] |

| MCF7-neo/HER2 | 4.0 | 5.0 | [1] |

| MDA-MB-361 | 10.0 | 3.0 | [1] |

Table 2: In Vivo Efficacy of Anti-CD19, CD20, CD21, and CD22-SPP-DM1 Conjugates in Non-Hodgkin's Lymphoma (NHL) Xenograft Models[2]

| Target | Cell Line | Mouse Model | Dosing Regimen | Starting Tumor Volume (mm³) | Outcome |

| CD19 | Raji | Nude | 5 mg/kg, IV | 140 | Significant tumor growth inhibition |

| CD20 | Granta-519 | Nude | 5 mg/kg, IV | 140 | Significant tumor growth inhibition |

| CD21 | Raji | Nude | 5 mg/kg, IV | 125 | Significant tumor growth inhibition |

| CD22 | BJAB-luc | Nude | 5 mg/kg, IV | 130 | Significant tumor growth inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preclinical evaluation of this compound conjugates. These protocols are adapted from established methods for ADC research.

Synthesis of this compound Antibody-Drug Conjugate

This protocol describes a general method for the conjugation of DM1 to a monoclonal antibody (mAb) using the SPP linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker

-

DM1 payload

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Reaction buffers (e.g., borate buffer, pH 8.0)

-

Solvents (e.g., DMSO, DMA)

-

Purification columns (e.g., size-exclusion chromatography - SEC)

Procedure:

-

Antibody Modification:

-

Dissolve the SPP linker in an organic solvent such as DMSO.

-

React the antibody with a molar excess of the SPP linker in a suitable buffer (e.g., borate buffer, pH 8.0) for 1-2 hours at room temperature. This reaction couples the SPP linker to the lysine residues of the antibody.

-

Remove the excess, unreacted SPP linker by purification, for example, using a desalting column.

-

-

DM1 Conjugation:

-

Dissolve the DM1 payload in an organic solvent like DMA.

-

Reduce the disulfide bond within the antibody-SPP conjugate using a reducing agent like DTT to generate a free thiol group.

-

Immediately react the reduced antibody-SPP with the DM1 payload. The thiol group on the DM1 will react with the pyridyldithio group on the SPP linker to form a disulfide bond.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Purification and Characterization:

-

Purify the resulting this compound ADC from unconjugated DM1 and other reactants using size-exclusion chromatography (SEC).

-

Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxic effects of an this compound conjugate on cancer cell lines.

Materials:

-

Target cancer cell line(s) and appropriate culture medium

-

This compound ADC

-

Control antibody and free DM1

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Prepare serial dilutions of the this compound ADC, control antibody, and free DM1 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the various drug dilutions. Include wells with medium only as a blank control.

-

Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C with 5% CO₂.

-

-

MTT Assay:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an this compound conjugate in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line for tumor implantation

-

This compound ADC

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

Dosing syringes and needles

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the desired human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer the this compound ADC and vehicle control intravenously (IV) or intraperitoneally (IP) according to the planned dosing schedule (e.g., once weekly).

-

-

Monitoring and Data Collection:

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until the tumors in the control group reach a predetermined endpoint size or until signs of significant toxicity are observed.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed differences in tumor growth.

-

Visualizations

Signaling Pathway of this compound Conjugate

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics of SPP-DM1

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of SPP-DM1, a linker-drug conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This compound combines the potent microtubule-disrupting agent DM1 with a target-specific antibody via a cleavable disulfide linker (SPP). Understanding the pharmacokinetic profile of ADCs employing this conjugate is critical for researchers, scientists, and drug development professionals to optimize therapeutic efficacy and safety.

Pharmacokinetic Properties of this compound Conjugates

The pharmacokinetic (PK) profile of an ADC is complex, involving the properties of the total antibody, the conjugated antibody, and the released cytotoxic payload. The linker plays a crucial role in the stability and clearance of the ADC. The SPP linker is a disulfide-based, cleavable linker designed to release the DM1 payload within the reducing environment of the cell.[1]

Studies comparing ADCs with the SPP linker to those with a non-cleavable thioether linker (e.g., MCC) have revealed key differences in their in vivo behavior. Generally, ADCs utilizing the this compound conjugate exhibit faster clearance compared to their MCC-DM1 counterparts.[1] This is attributed to the relative instability of the disulfide bond in the SPP linker within the systemic circulation, leading to premature release of the DM1 payload.[2][3]

Table 1: Comparative In Vivo Pharmacokinetic Data of this compound vs. Other Linkers

| ADC Analyte | Comparison Metric | Observation | Animal Model | Reference |

| Conjugated Antibody (ADC) | Clearance | ADC clearance was faster for this compound compared to MCC-DM1 for both anti-CD22 and anti-HER2 ADCs. | Rat, Mouse | [1] |

| ADC-Associated DM1 | Plasma Concentration | Plasma concentrations of ADC-associated DM1 from T-SPP-DM1 decreased more rapidly than those from T-DM1 (thioether linker). | Mouse | [2][3] |

| Linker Stability & Clearance | Hindrance Effect | ADC clearance decreases with increased steric hindrance of the disulfide linker: SPDP-DM1 > this compound > more hindered linkers. | Mouse | [1] |

Mechanism of Action and Cellular Signaling

The therapeutic effect of an this compound-based ADC is initiated by the targeted delivery of the DM1 payload to cancer cells. The process involves several key steps from antigen binding to cytotoxic action.

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[4]

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[4][5]

-

Lysosomal Trafficking & Degradation: The endocytic vesicle containing the ADC traffics to the lysosome. Inside the lysosome, the antibody portion of the ADC is typically degraded.[3][5]

-

Payload Release: The cleavable SPP linker is reduced in the intracellular environment, releasing the active DM1 payload into the cytoplasm.[5]

-

Cytotoxic Effect: Free DM1 binds to tubulin at the microtubule tips, suppressing microtubule dynamics.[5][6] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death.[4][6][7]

Experimental Protocols for In Vivo Evaluation

Evaluating the pharmacokinetics and efficacy of this compound ADCs in vivo requires robust experimental designs, including appropriate animal models and sensitive bioanalytical methods.

A typical preclinical study involves administering the ADC to tumor-bearing animal models and subsequently measuring drug concentrations in biological matrices over time.

-

Animal Models: Immunodeficient mouse strains, such as SCID or nude mice, are commonly used.[7][8] These mice are implanted with human cancer cell lines to create xenograft tumor models.[9] Examples include RAJI or BJAB-luc cells for non-Hodgkin lymphoma models or HER2-overexpressing lines for breast or gastric cancer models.[8][9][10]

-

Drug Administration: The ADC is typically administered intravenously (i.v.) as a single dose or in multiple doses.[8][9] Dosages in mouse models often range around 5 mg/kg.[9]

-

Sample Collection: For pharmacokinetic analysis, serial blood samples are collected at various time points post-administration.[11] Tissues, including tumors, may also be harvested at study termination for biodistribution analysis.[3]

-

Bioanalytical Methods: Due to the complexity of ADCs, multiple analytical techniques are required to quantify different species:

-

Total Antibody: An enzyme-linked immunosorbent assay (ELISA) is commonly used to measure the concentration of both conjugated and unconjugated antibody.[1][12]

-

Conjugated Antibody (ADC): ELISA-based methods can also be designed to specifically capture and detect the antibody-drug conjugate.[1]

-

Unconjugated Payload (DM1): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying the small molecule drug and its metabolites in plasma or tissue extracts.[12][13]

-

Conclusion

The this compound conjugate represents a key tool in the ADC armamentarium, enabling the targeted delivery of the potent cytotoxic agent DM1. Its in vivo pharmacokinetic profile is characterized by the properties of its cleavable disulfide linker, which generally leads to faster clearance compared to non-cleavable linker-based ADCs. A thorough understanding of this profile, gained through detailed in vivo experiments utilizing appropriate animal models and robust bioanalytical techniques, is essential for the successful design and clinical translation of next-generation antibody-drug conjugates.

References

- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with SPP-DM1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of a monoclonal antibody (mAb) with the cytotoxic agent DM1, utilizing the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker. The resulting antibody-drug conjugate (ADC) is a targeted therapeutic agent designed to selectively deliver the potent microtubule-disrupting drug to antigen-expressing cells.

Overview of SPP-DM1 Conjugation

The conjugation of an antibody with this compound is a two-step process targeting the primary amines of lysine residues on the antibody surface. First, the antibody is modified with the bifunctional SPP linker. Subsequently, the thiol-containing DM1 drug is conjugated to the maleimide group of the linker attached to the antibody. This method results in a heterogeneous mixture of ADC species with a varying number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR). Careful control of the reaction conditions is crucial to achieve a desirable and consistent DAR, which is a critical quality attribute (CQA) of the ADC, impacting its efficacy, safety, and pharmacokinetics.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound conjugation process and the characterization of the resulting ADC.

Table 1: Recommended Reaction Conditions for this compound Conjugation

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation. |

| Molar Ratio (this compound:Ab) | 5:1 to 10:1 | Higher ratios lead to higher DAR but may increase aggregation. A 7.5:1 ratio has been used successfully.[3] |

| Reaction Buffer | Phosphate-buffered saline (PBS) or Borate buffer | A common choice is 50 mM potassium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.2-8.5.[3][4] |

| Reaction pH | 7.2 - 8.5 | pH values between 7.5 and 8.0 can significantly enhance the conjugation reaction rate.[5] A pH below 9.0 is critical for limiting the DAR to below 4.[4] |

| Reaction Temperature | Room Temperature (20-25°C) | Controlled temperature ensures reaction consistency. |

| Incubation Time | 2 - 18 hours | Longer incubation times can lead to higher DARs. A 2-hour incubation is suggested by some kits[4], while overnight incubation has also been used.[3] |

| Quenching Agent | Glycine or other amine-containing molecules | Used to stop the reaction by capping unreacted linker molecules. |

Table 2: Typical Drug-to-Antibody Ratio (DAR) and In-Vivo Dosing

| Parameter | Typical Value/Range | Method of Determination |

| Average DAR | 3.0 - 4.0 | Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) |

| DAR Range | 0 - 8 | Mass Spectrometry (MS) |

| In-Vivo Efficacy Dose (mice) | 5 mg/kg | Subcutaneous xenograft models.[6] |

Experimental Protocols

Protocol for Antibody Conjugation with this compound

This protocol is designed for the conjugation of 1 mg of antibody. Reagent volumes should be scaled accordingly for different amounts.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

This compound linker-drug

-

Reaction Buffer: 50 mM Potassium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 8.0

-

Quenching Buffer: 100 mM Glycine in PBS

-

Desalting columns (e.g., Sephadex G-25)

-

Organic solvent (e.g., DMSO) to dissolve this compound

Procedure:

-

Antibody Preparation:

-

Prepare 1 mg of the antibody in 0.5-1.0 mL of PBS.

-

Perform a buffer exchange into the Reaction Buffer using a pre-equilibrated desalting column to remove any interfering substances.

-

-

This compound Preparation:

-

Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution to achieve the desired molar ratio (e.g., 7.5:1).

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10% v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature (25°C) for 2 to 4 hours with gentle mixing.[4][5] For a potentially higher DAR, the incubation can be extended overnight.[3]

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10 mM glycine.

-

Incubate for an additional 15-30 minutes at room temperature to cap any unreacted maleimide groups on the linker.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a storage-stable buffer (e.g., PBS).[7]

-

Collect the protein-containing fractions.

-

Characterization of the this compound ADC

Sample Preparation:

-

Desalt the purified ADC sample into a mass spectrometry-compatible buffer, such as 100 mM ammonium acetate.[8]

-

For some analyses, deglycosylation of the ADC may be performed using an enzyme like PNGase F to reduce heterogeneity.[9]

Instrumentation and Analysis:

-

Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolute the resulting mass spectrum to obtain the mass of the different ADC species (antibody with 0, 1, 2, 3, etc., drugs attached).

-

Calculate the average DAR by taking the weighted average of the different drug-loaded species.

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Procedure:

-

Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 drug. Add the dilutions to the cells and incubate for 72-120 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Visualizations

Experimental Workflow for this compound ADC Generation and Characterization

Caption: Workflow for this compound ADC development.

Signaling Pathway of DM1-Induced Cell Death

Caption: DM1 mechanism of action in target cells.

References

- 1. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mycenax.com [mycenax.com]

- 3. Therapeutic potential of an anti-HER2 single chain antibody–DM1 conjugates for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bicellscientific.com [bicellscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Characterization of SPP-DM1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. SPP-DM1 is an ADC comprising a specific antibody (SPP) targeting a tumor-associated antigen, conjugated to the microtubule-disrupting agent DM1. A critical step in the preclinical characterization of this compound is the comprehensive evaluation of its in vitro cytotoxicity to determine its potency, selectivity, and mechanism of action.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays, such as the MTT assay. Furthermore, potential signaling pathways involved in this compound-induced cell death are described, and a general experimental workflow is provided.

Signaling Pathways of DM1-Mediated Cytotoxicity